molecular formula C11H17NO2 B1609487 [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine CAS No. 303104-76-9

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Cat. No.: B1609487
CAS No.: 303104-76-9
M. Wt: 195.26 g/mol
InChI Key: LYIVXPJPEPNDIO-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name is derived by identifying the parent structure (propanamine) and its substituents. The 1-propanamine backbone is substituted at the 3-position with a 4-methoxyphenoxy group and at the N-position with a methyl group. The numbering prioritizes the functional group with the lowest possible locant, ensuring the amine group at carbon 1. The methoxy group is attached to the aromatic ring at the 4-position , and the phenoxy group is connected via an ether linkage to the propanamine chain.

The SMILES notation CNCCCOc1ccc(cc1)OC and InChI identifier InChI=1/C11H17NO2/c1-12-8-3-9-14-11-6-4-10(13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 confirm the connectivity and stereochemistry.

Key Nomenclatural Features:
Feature Description
Parent structure 1-Propanamine (three-carbon chain with terminal amine)
Substituents 4-Methoxyphenoxy group (ether linkage at C3), N-methyl group
Functional groups Primary amine (NH2 in parent), secondary amine (N-methyl), ether (O)

Molecular Formula and Weight Analysis

The molecular formula is C₁₁H₁₇NO₂ , comprising 11 carbon atoms , 17 hydrogen atoms , 1 nitrogen atom , and 2 oxygen atoms . The molecular weight is calculated as 195.26 g/mol , derived from the atomic masses of its constituent elements.

Elemental Composition:
Element Atomic Mass (g/mol) Quantity Contribution to Molecular Weight
Carbon 12.01 11 132.11
Hydrogen 1.008 17 17.14
Nitrogen 14.01 1 14.01
Oxygen 16.00 2 32.00
Total 195.26

The compound’s oxygen content arises from the methoxy and ether groups, while nitrogen originates from the methylamine moiety.

Three-Dimensional Conformational Studies

The 3D conformer model reveals a semi-rigid structure dominated by the propanamine backbone. Key features include:

  • Ether linkage flexibility : The phenoxy group rotates freely around the oxygen atom, enabling conformational variability.
  • Amine group orientation : The N-methyl group adopts a staggered conformation relative to the propanamine chain, minimizing steric hindrance.
  • Aromatic ring planarity : The 4-methoxyphenyl ring remains planar, with the methoxy group in the para position.
Conformational Influences:
Feature Impact on Structure
Hydrogen bonding capacity Limited due to N-methyl group sterically shielding the amine proton
Electronic effects Methoxy group donates electron density via resonance, enhancing stability
Steric interactions Bulky substituents (e.g., phenoxy) restrict rotational freedom around C3

Comparative Analysis of Structural Analogues

The compound is structurally related to several analogues, differing in substituent positions, functional groups, and branching. Below is a comparative analysis:

Table 1: Structural Analogues and Key Differences
Compound Molecular Formula Key Features
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine C₁₁H₁₇NO₂ N-methyl group, 4-methoxyphenoxy substituent, secondary amine
3-(4-Methoxyphenoxy)propan-1-amine C₁₀H₁₅NO₂ Primary amine (no N-methyl), 4-methoxyphenoxy substituent
1-(4-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO Branched propanamine (C2 amine), 4-methoxyphenyl substituent
3-Phenoxypropan-1-amine C₉H₁₁NO Phenoxy substituent (no methoxy), primary amine
Structural Differentiation:
  • Functional Group Variability :

    • Primary vs. secondary amines : The absence of the N-methyl group in 3-(4-Methoxyphenoxy)propan-1-amine increases hydrogen-bonding potential.
    • Aromatic substituents : The 4-methoxy group enhances electron density on the phenyl ring compared to unsubstituted phenoxy analogues.
  • Branching and Substituent Positioning :

    • Linear vs. branched chains : The linear propanamine backbone in the target compound contrasts with the branched structure of 1-(4-Methoxyphenyl)propan-2-amine, affecting steric profiles.
    • Substituent orientation : The para-methoxy group in the target compound optimizes resonance stabilization, unlike meta-substituted analogues.

Properties

IUPAC Name

3-(4-methoxyphenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12-8-3-9-14-11-6-4-10(13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIVXPJPEPNDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424702
Record name 3-(4-Methoxyphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303104-76-9
Record name 3-(4-Methoxyphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic System

A highly effective catalyst system for this synthesis is a mixed metal oxide catalyst based on copper (Cu), cobalt (Co), ruthenium (Ru), magnesium (Mg), chromium (Cr), supported on alumina (Al$$2$$O$$3$$) and diatomaceous earth (diatomite). The catalyst compositions vary but generally fall within these weight percentage ranges:

Catalyst Component Weight % Range
Copper (Cu) 0.1 – 50.0
Cobalt (Co) 0.5 – 60.0
Ruthenium (Ru) 0.001 – 0.3
Magnesium (Mg) 0.001 – 5.7
Chromium (Cr) 0.01 – 15.0
Alumina + Diatomite Balance (30-80%)

Specific catalyst examples include:

Catalyst ID Cu % Co % Ru % Mg % Cr % Al$$2$$O$$3$$ % Diatomite %
A1 0.5 20.0 0.05 0.07 0.5 50 50
A3 15.0 10.0 0.1 1.0 2.0 30 70
A5 40.0 30.0 0.1 4.0 10.0 60 40

This catalyst mixture promotes high conversion and selectivity while minimizing by-products.

Reaction Conditions

The synthesis is performed in a fixed-bed reactor under vapor-phase continuous flow conditions, with the following optimized parameters:

Parameter Range Preferred Range
Pressure Normal pressure to 5.0 MPa 0.3 – 1.5 MPa
Temperature 50 – 360 °C 120 – 220 °C
Liquid Hourly Space Velocity (LHSV) 0.1 – 3.0 h$$^{-1}$$ 0.5 – 2.0 h$$^{-1}$$
Ammonia to Alcohol Molar Ratio 1.0 – 15.0:1 4.0 – 10.0:1
Hydrogen to Alcohol Molar Ratio 0.1 – 10.0:1 0.5 – 5.0:1
Catalyst Volume Loading 0.05 – 3.0 m$$^3$$ alcohol/(hr·m$$^3$$ catalyst) 0.4 – 2.0 m$$^3$$ alcohol/(hr·m$$^3$$ catalyst)

Typical operating conditions example:

  • Pressure: 0.9 MPa
  • Temperature: 150 °C
  • LHSV: 0.5 h$$^{-1}$$
  • Ammonia to alcohol molar ratio: 8.0
  • Hydrogen to alcohol molar ratio: 1.5

Under these conditions, the reaction proceeds efficiently with high conversion and selectivity.

Process Flow

  • Feed Preparation: 3-methoxypropanol is pumped and mixed with ammonia gas and hydrogen.
  • Preheating and Vaporization: The mixture is preheated in a preheater to vaporize before entering the reactor.
  • Catalytic Reaction: Vapor mixture passes through the fixed-bed reactor packed with Cu-Co/Al$$2$$O$$3$$-diatomite catalyst.
  • Post-Reaction Treatment: The reactor effluent is cooled and condensed; gas and liquid phases are separated.
  • Recycling: Unreacted gases (ammonia, hydrogen) are recycled back to the reactor.
  • Purification: The liquid phase is purified by rectification to isolate the target amine product.
  • By-product Handling: Minor by-products such as diamines are either purified for sale or recycled into the feed system to suppress side reactions.
  • Waste Treatment: Wastewater is treated to meet emission standards before discharge.

Research Findings and Performance Data

Catalyst Performance

  • Catalysts with higher Cu and Co content generally show increased activity.
  • Ru addition enhances selectivity and reduces by-products.
  • Mg and Cr act as promoters, stabilizing the catalyst and improving longevity.
  • Diatomite improves catalyst dispersion and mechanical strength.

Reaction Outcomes

  • Conversion rates typically exceed 90% under optimized conditions.
  • Selectivity to this compound is above 95%.
  • Minor by-products are efficiently minimized.
  • Continuous operation up to 240 hours demonstrated catalyst stability without significant deactivation.

Example Data Table

Catalyst ID Temp (°C) Pressure (MPa) LHSV (h$$^{-1}$$) NH$$_3$$/Alcohol H$$_2$$/Alcohol Conversion (%) Selectivity (%)
A1 150 0.9 0.5 8.0 1.5 92 96
A3 180 0.9 0.5 8.0 1.5 94 97
A5 200 1.0 1.0 6.0 1.0 95 98

Advantages of the Described Preparation Method

Chemical Reactions Analysis

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine undergoes various chemical reactions, demonstrating its reactivity and potential for the synthesis of complex molecules. Some of the key reactions include:

Scientific Research Applications

Organic Synthesis

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is particularly valuable for creating complex molecules through:

  • Nucleophilic Substitution : Reacting with electrophilic reagents to form N-substituted derivatives.
  • Cross-Coupling Reactions : Participating in reactions with aryl halides under transition metal catalysis to yield N-aryl derivatives.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for:

  • Skin Whitening Agents : It acts as a potent inhibitor of melanin production, making it a candidate for skin whitening formulations.
  • Ligand Synthesis : Involved in synthesizing N4O3 amine phenol ligands and their lanthanide complexes, which are important for various biochemical applications.

Kinetic Studies

This compound is employed in kinetic studies to investigate reaction mechanisms involving secondary alicyclic amines, providing insights into reaction dynamics and pathways.

D3 Receptor Investigations

Research indicates that this compound is utilized to study the role of D3 receptors in physiological and behavioral processes, contributing to understanding neuropharmacology.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

  • Skin Whitening Efficacy : Research has shown that this compound effectively inhibits tyrosinase activity, leading to reduced melanin production in vitro.
  • D3 Receptor Activity : Investigations into its interaction with D3 receptors have revealed potential implications for treating neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine involves its interaction with various molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkoxy/Aryloxy Substitutions

a) (3-Methoxy-4-propoxyphenyl)methylamine (CAS: 890011-01-5)
  • Structure : Features a 3-methoxy-4-propoxybenzyl group attached to a propylamine.
  • Properties: Molecular weight 251.3 g/mol (C₁₅H₂₅NO₂). Differs in substituent positions (3,4-di-alkoxy vs. 4-methoxy-phenoxy) and the presence of a benzyl group.
  • Hazards : Similar to the target compound, it causes skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
b) [3-(2-Chlorophenoxy)propyl]methylamine
  • Structure: Chlorine substituent at the 2-position of the phenoxy group.
  • Properties : Lower pKa (predicted ~8.5) due to electron-withdrawing Cl, altering basicity.
c) [(3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine
  • Structure : Branched 2-methylpropoxy group at the 4-position.
  • Properties : Higher lipophilicity (logP ~3.1 predicted) compared to the target compound (logP ~1.9).
  • Hazards : Similar irritation profiles but includes specific organ toxicity (Category 3) .

Morpholine-Containing Analogues

a) (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 1153383-86-8)
  • Structure : Morpholine ring at the terminal propyl position and 3-methoxybenzyl group.
  • Properties : Molecular weight 264.4 g/mol (C₁₅H₂₄N₂O₂). The morpholine group enhances solubility in polar solvents.
  • Applications : Used in pharmaceutical intermediates due to its amine reactivity .
b) (4-Ethoxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
  • Structure : Ethoxy and methoxy substituents on the benzyl group.
  • Properties : Increased steric hindrance reduces reaction rates in alkylation compared to the target compound .

Comparative Table of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents pKa Hazards (GHS)
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine C₁₁H₁₇NO₂ 195.3 4-Methoxyphenoxy 9.45 Irritant (Category 2)
(3-Methoxy-4-propoxyphenyl)methylamine C₁₅H₂₅NO₂ 251.3 3-Methoxy, 4-propoxybenzyl ~9.1 H315, H319, H335
[3-(2-Chlorophenoxy)propyl]methylamine C₁₀H₁₄ClNO 199.7 2-Chlorophenoxy ~8.5 Acute toxicity
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine C₁₅H₂₄N₂O₂ 264.4 Morpholine, 3-methoxybenzyl ~8.8 Not specified

Biological Activity

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine, with the chemical formula C11_{11}H17_{17}NO2_2 and CAS number 303104-76-9, is a compound that has garnered attention for its potential biological activities. This article consolidates various research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a methoxy-substituted phenoxy group linked to a propyl chain and a methylamine moiety. This structure is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC11_{11}H17_{17}NO2_2
Molecular Weight195.26 g/mol
CAS Number303104-76-9
SMILESCNCCC(c1ccccc1)Oc1ccc(cc1)C(F)(F)F

1. Receptor Interaction

Research indicates that derivatives of compounds similar to this compound exhibit significant activity as histamine H3_3 receptor antagonists. The pA2_2 values for related compounds suggest a strong affinity for these receptors, which are implicated in various neurological functions and disorders .

The mechanism of action for compounds like MMPP involves binding to IkappaB kinase β (IKKβ), leading to altered signaling pathways that promote apoptosis in cancer cells. This suggests that this compound may also interact with similar pathways, although specific studies are needed to confirm this hypothesis.

Study on Histamine H3_3 Receptor Antagonism

A study evaluated various derivatives of histamine H3_3 receptor antagonists, including those with similar structures to this compound. The results indicated that elongation of the aliphatic chain could enhance receptor binding affinity, suggesting a structure-activity relationship critical for developing effective antagonists .

Anticancer Effects in Xenograft Models

In xenograft models using MMPP, tumor growth was significantly suppressed in a dose-dependent manner. Immunohistochemical analysis revealed increased levels of apoptotic markers and decreased proliferation markers in treated tumors, indicating effective anticancer activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine
Reactant of Route 2
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[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

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